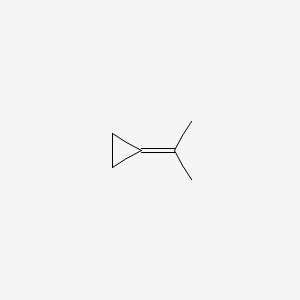
Cyclopropane, (1-methylethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropane, (1-methylethylidene)-, also known as Propane, 2-cyclopropylidene-, is a chemical compound with the molecular formula C6H10 and a molecular weight of 82.1436 g/mol . This compound is characterized by a cyclopropane ring substituted with an isopropylidene group, making it a unique and interesting molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropane, (1-methylethylidene)- can be synthesized through various methods. One common approach involves the reaction of diazomethane with alkenes to form cyclopropanes. This reaction is facilitated by light, heat, or copper to generate methylene, which then reacts with the alkene . Another method involves the use of Grignard reagents in cross-coupling reactions to introduce the cyclopropylidene group .
Industrial Production Methods: Industrial production of cyclopropane derivatives often employs catalytic systems such as cobalt or palladium catalysts to facilitate the cross-coupling reactions. These methods are efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Cyclopropane, (1-methylethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into alkanes.
Substitution: Substitution reactions can introduce different functional groups into the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation reactions using halogens (Cl2, Br2) or halogenating agents (NBS) are common.
Major Products Formed:
Oxidation: Alcohols, ketones.
Reduction: Alkanes.
Substitution: Halogenated cyclopropanes.
Scientific Research Applications
Cyclopropane, (1-methylethylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Cyclopropane derivatives are explored for their pharmacological properties and potential therapeutic applications.
Industry: It is used in the production of various materials and chemicals due to its unique reactivity.
Mechanism of Action
The mechanism of action of cyclopropane, (1-methylethylidene)- involves its interaction with molecular targets through its reactive cyclopropane ring. The ring strain in cyclopropane makes it highly reactive, allowing it to participate in various chemical reactions. This reactivity is harnessed in synthetic chemistry to create new compounds with desired properties .
Comparison with Similar Compounds
Cyclopropane: The parent compound with a simple cyclopropane ring.
Cyclobutane: A four-membered ring compound with similar ring strain.
Cyclopentane: A five-membered ring compound with less ring strain compared to cyclopropane.
Uniqueness: Cyclopropane, (1-methylethylidene)- is unique due to the presence of the isopropylidene group, which imparts additional reactivity and steric effects. This makes it a valuable compound in synthetic chemistry for creating complex molecules with specific properties .
Properties
CAS No. |
4741-86-0 |
|---|---|
Molecular Formula |
C6H10 |
Molecular Weight |
82.14 g/mol |
IUPAC Name |
propan-2-ylidenecyclopropane |
InChI |
InChI=1S/C6H10/c1-5(2)6-3-4-6/h3-4H2,1-2H3 |
InChI Key |
WRKAQWHUTDUJHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


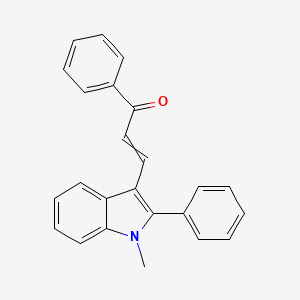

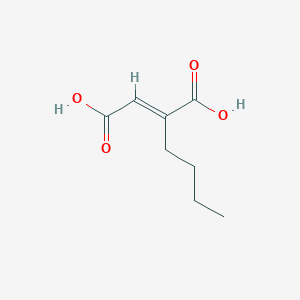
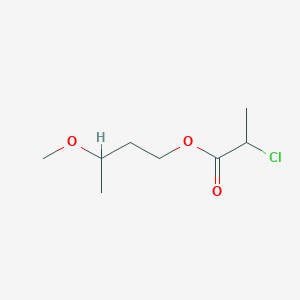

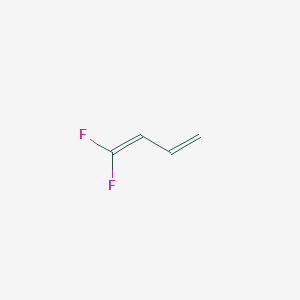
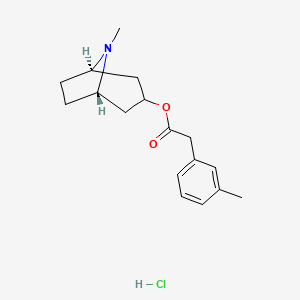
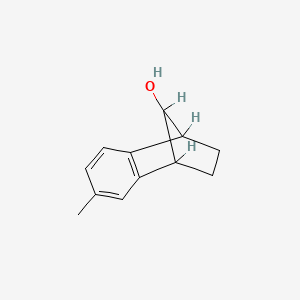
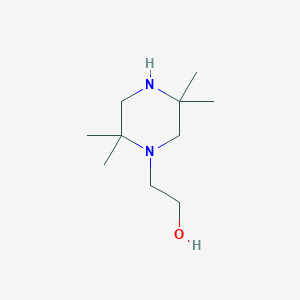
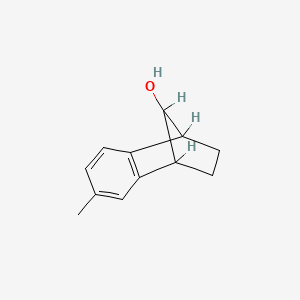
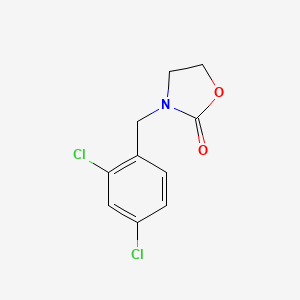
![1-Oxa-4-thiaspiro[4.5]decan-2-one](/img/structure/B14742858.png)
![(Z)-N-[6-[[(Z)-octadec-9-enoyl]amino]hexyl]octadec-9-enamide](/img/structure/B14742867.png)
![6-[(2-Fluorophenyl)methylsulfanyl]-9-propylpurin-2-amine](/img/structure/B14742876.png)
